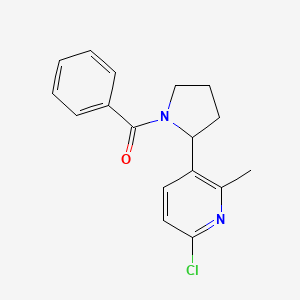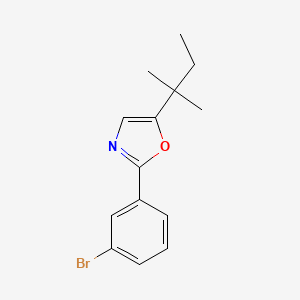![molecular formula C13H14O3S B11812304 4-Butoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11812304.png)
4-Butoxybenzo[b]thiophene-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butoxybenzo[b]thiophene-6-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiophenes. It has the molecular formula C13H14O3S and a molecular weight of 250.31 g/mol . This compound is characterized by a benzothiophene core with a butoxy group at the 4-position and a carboxylic acid group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxybenzo[b]thiophene-6-carboxylic acid typically involves the formation of the benzothiophene core followed by the introduction of the butoxy and carboxylic acid groups. One common method involves the cyclization of a suitable precursor, such as a 2-alkynylthiophenol, under acidic conditions to form the benzothiophene ring. Subsequent functionalization steps introduce the butoxy and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions
4-Butoxybenzo[b]thiophene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
4-Butoxybenzo[b]thiophene-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 4-Butoxybenzo[b]thiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxybenzo[b]thiophene-6-carboxylic acid
- 4-Ethoxybenzo[b]thiophene-6-carboxylic acid
- 4-Propoxybenzo[b]thiophene-6-carboxylic acid
Uniqueness
4-Butoxybenzo[b]thiophene-6-carboxylic acid is unique due to the presence of the butoxy group, which can influence its chemical reactivity and biological activity. The length and structure of the butoxy group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C13H14O3S |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
4-butoxy-1-benzothiophene-6-carboxylic acid |
InChI |
InChI=1S/C13H14O3S/c1-2-3-5-16-11-7-9(13(14)15)8-12-10(11)4-6-17-12/h4,6-8H,2-3,5H2,1H3,(H,14,15) |
Clé InChI |
GQIJUMHELNXNLR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C2C=CSC2=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B11812261.png)
![tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B11812264.png)
![3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B11812270.png)






